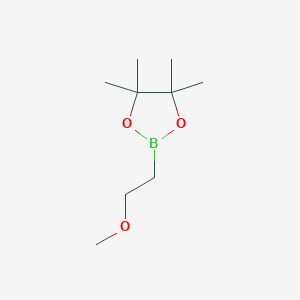

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a methoxyethyl substituent directly attached to the boron atom. These compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and tunable reactivity.

Properties

IUPAC Name |

2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXQLGJBDGCOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581771-55-2 | |

| Record name | 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Pinacol and Trimethyl Borate

A well-documented method involves the reaction of pinacol with trimethyl borate under inert atmosphere and reflux conditions. The procedure is as follows:

- A reaction flask equipped with reflux condenser, stirrer, and inert gas inlet is charged with trimethyl borate and pinacol under nitrogen atmosphere.

- The mixture is heated at reflux temperature for approximately 6 hours.

- After cooling to ambient temperature, the mixture is distilled at atmospheric pressure to isolate 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.

- This method typically yields about 90% of the desired product.

This approach is straightforward and provides high purity and yield, making it suitable for laboratory synthesis.

Multi-Step Synthesis via Lithiation and Boronation

A more complex but versatile method involves the preparation of boronic acid intermediates followed by conversion to the boronic ester:

- Starting with a halomethyl compound such as dichloromethane, n-butyllithium is added dropwise at very low temperatures (around -100 °C) to generate a lithiated intermediate.

- Trimethyl borate is then introduced to form the boronic acid.

- After acidic workup, the crude boronic acid is isolated.

- This intermediate is then reacted with pinacol in the presence of drying agents (e.g., magnesium sulfate) to form the dioxaborolane ring.

- Purification steps involve extraction, drying, and concentration under reduced pressure.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pinacol + Trimethyl Borate | Pinacol, Trimethyl Borate | Reflux, inert atmosphere, 6 h | ~90 | Simple, high yield, scalable | Requires careful inert conditions |

| Lithiation + Boronation + Esterification | Dichloromethane, n-BuLi, Trimethyl Borate, Pinacol | -100 °C to RT, acidic workup | ~78-85 | Flexible, allows substitution | Multi-step, low temperature needed |

| Continuous Flow Reactor (Industrial) | Same as above, automated | Controlled flow, automated purification | Variable | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

- The reflux method using pinacol and trimethyl borate is the most commonly reported and provides a high yield of the boronic ester with minimal by-products.

- The lithiation method, while more complex, is valuable for synthesizing substituted boronic acids that can then be converted into the target boronic ester.

- Industrial methods favor continuous flow reactors for improved safety and efficiency, although specific data on this compound are limited.

- Purification typically involves distillation or recrystallization, depending on the physical properties of the product.

- The reaction atmosphere is critical; nitrogen or argon is used to prevent moisture and oxygen interference.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in hydroboration reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.

Hydroboration: This reaction uses diborane or borane reagents under mild conditions to add boron across double bonds.

Major Products

The major products of reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura coupling and organoboranes in hydroboration reactions.

Scientific Research Applications

Organic Synthesis

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic chemistry. Its structure allows for efficient coupling reactions, particularly in the formation of carbon-carbon bonds. This capability is crucial for synthesizing complex organic molecules used in various industrial applications.

Key Reactions :

- Suzuki-Miyaura Coupling : This compound is often utilized in the Suzuki-Miyaura reaction, a widely used method for forming biaryl compounds. The presence of the boron moiety facilitates the coupling of aryl halides with organoboron compounds.

Pharmaceutical Development

In the pharmaceutical industry, this compound has been explored for its potential to create novel drug candidates. Its ability to modify biological molecules can lead to more effective medications with improved bioavailability.

Case Studies :

- Drug Design : Research has indicated that derivatives of this compound can enhance the efficacy of certain drugs by improving their pharmacokinetic profiles.

- Biological Activity : Studies have shown that related compounds exhibit antioxidant properties and can modulate cellular signaling pathways relevant to disease processes.

Materials Science

The compound is also employed in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Applications in Materials Science :

- Polymer Synthesis : The compound can be used as a building block for synthesizing polymers with specific mechanical and thermal properties.

- Nanomaterials : Its incorporation into nanomaterials has been shown to enhance stability and performance in applications such as electronics and photonics.

Data Table: Comparison of Applications

| Application Area | Key Features | Relevant Studies |

|---|---|---|

| Organic Synthesis | Efficient carbon-carbon bond formation | Suzuki-Miyaura coupling studies |

| Pharmaceutical Development | Novel drug candidates with improved bioavailability | Drug design studies focusing on pharmacokinetics |

| Materials Science | Advanced materials with enhanced performance | Research on polymer synthesis and nanomaterials |

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound organic group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of dioxaborolanes are heavily influenced by their substituents. Below is a comparison with key analogs:

Table 1: Substituent Variations and Key Properties

Key Observations :

- Aromatic vs. Alkyl Substituents : Aromatic derivatives (e.g., methoxyphenyl) exhibit higher thermal stability (melting points >100°C) compared to liquid aliphatic analogs .

- Electron-Donating Groups : Methoxy groups enhance boronate stability and direct electrophilic substitution in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) reduce reaction yields due to steric hindrance but improve selectivity .

Key Findings :

- Transition metal catalysis (e.g., Pd, Co) is prevalent for aromatic borylation, achieving yields >75% .

- Halogenated derivatives require stringent purification (e.g., flash chromatography) due to isomer formation .

Physicochemical and Functional Properties

Table 3: Physical and Functional Data

Insights :

Biological Activity

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- Density : 1.01 g/cm³ (predicted)

- Boiling Point : Approximately 332°C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in its structure allows for unique interactions with nucleophiles in proteins and nucleic acids, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- A study highlighted that derivatives of dioxaborolanes showed activity against both Gram-positive and Gram-negative bacteria .

- In vitro assays demonstrated that certain dioxaborolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Compounds featuring the dioxaborolane structure have been investigated for their anticancer properties:

- Some studies reported that these compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells .

- The mechanism was linked to the modulation of cell signaling pathways involved in cell proliferation and survival.

Study on Antimicrobial Properties

A recent study analyzed the antimicrobial effects of various dioxaborolane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

- Minimum inhibitory concentrations (MICs) ranged from 15 to 60 µg/mL for different derivatives.

- The most potent derivative exhibited a MIC of 15 µg/mL against MRSA .

Study on Anticancer Effects

In another investigation focusing on the anticancer potential of dioxaborolanes:

- The compound was tested on several cancer cell lines.

- Results showed significant inhibition of cell viability with IC50 values ranging from 20 to 50 µM depending on the cell type .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H21BO3 |

| Molecular Weight | 248.13 g/mol |

| Density | 1.01 g/cm³ |

| Boiling Point | 332°C (predicted) |

| Biological Activity | Effect | Tested Organism/Cell Line |

|---|---|---|

| Antimicrobial | Inhibition | Staphylococcus aureus, E. coli |

| Anticancer | Cell viability reduction | HeLa, A549 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : This boronic ester can be synthesized via Miyaura borylation , where a methoxyethyl halide (e.g., bromide or triflate) reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Typical conditions include:

- Catalyst: Pd(dba)₂ or PdCl₂(dppf) (1–5 mol%).

- Ligand: XPhos or SPhos (2–10 mol%).

- Solvent: THF or dioxane, anhydrous.

- Temperature: 80–100°C, 12–24 hours .

Q. How is the purity and structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : 1H NMR (δ 1.2–1.3 ppm for tetramethyl groups; δ 3.3–3.6 ppm for methoxyethyl protons), 13C NMR (δ 25–30 ppm for methyl carbons), and 11B NMR (δ ~30 ppm for boronic esters) .

- Chromatography : HPLC or GC with >97% purity thresholds .

Q. Which cross-coupling reactions are most compatible with this boronic ester?

- Primary Applications :

- Suzuki-Miyaura Coupling : Effective for aryl-aryl bond formation. Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 60–80°C .

- Chan-Lam Coupling : For C–N bond formation under Cu(OAc)₂ catalysis, though slower due to steric hindrance .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence reactivity compared to other pinacol boronic esters?

- Electronic and Steric Effects :

- The methoxyethyl group provides electron-donating effects , stabilizing the boron center and enhancing oxidative stability.

- Steric hindrance from the tetramethyl dioxaborolane ring may slow transmetalation in Pd-catalyzed reactions. Compare kinetic data with phenyl- or alkyl-substituted analogs .

Q. What strategies mitigate protodeboronation during cross-coupling?

- Key Factors :

- Base Selection : Use mild bases (e.g., K₃PO₄) to avoid harsh pH conditions.

- Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce decomposition.

- Ligand Optimization : Bulky ligands (e.g., SPhos) improve catalyst turnover .

Q. How can discrepancies in catalytic efficiency across studies be resolved?

- Systematic Analysis :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), and Ni(COD)₂ under identical conditions.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Contradiction Example : If one study reports low yields with Pd catalysts, evaluate ligand-free conditions or alternative metals (e.g., Cu) .

Q. What are the decomposition pathways under acidic or oxidative conditions?

- Identified Pathways :

- Hydrolysis : Boronic ester → boronic acid (B–O cleavage) in aqueous media.

- Oxidation : Methoxyethyl group → formate derivatives under strong oxidants (e.g., H₂O₂).

Key Considerations for Experimental Design

- Steric Effects : The tetramethyl dioxaborolane ring slows transmetalation; optimize ligand size (e.g., XPhos > PPh₃) .

- Moisture Sensitivity : Strict anhydrous conditions are critical during synthesis and storage .

- Alternative Substrates : For sluggish reactions, consider pre-activation with BF₃·OEt₂ or microwave-assisted heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.